Tridecyl mercaptoacetate

Description

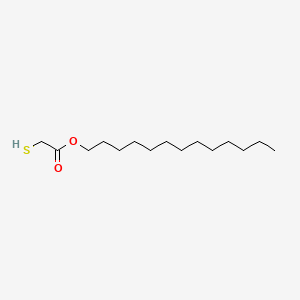

Tridecyl mercaptoacetate (CAS 50727-78-1) is a thioester derived from mercaptoacetic acid and a tridecyl alcohol group. Its structure consists of a 13-carbon alkyl chain (tridecyl) esterified to the sulfur-bearing acetate moiety (SMILES: CCCCCCCCCCCCCOC(=O)CS) . This compound is characterized by its high hydrophobicity due to the long alkyl chain, making it suitable for applications requiring non-polar solvents or polymer stabilization.

Properties

IUPAC Name |

tridecyl 2-sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-15(16)14-18/h18H,2-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANFORNDDZWGFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCOC(=O)CS | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198778 | |

| Record name | Tridecyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50727-78-1 | |

| Record name | Tridecyl 2-mercaptoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50727-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecyl mercaptoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050727781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecyl mercaptoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecyl mercaptoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.563 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tridecyl mercaptoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4KB8SL4N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridecyl mercaptoacetate can be synthesized through the esterification of mercaptoacetic acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound involves continuous esterification processes. The reactants, mercaptoacetic acid and tridecyl alcohol, are fed into a reactor where they are mixed with an acid catalyst. The reaction mixture is heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is oxidized to form disulfides or sulfonic acids.

Reduction: The ester group in this compound can be reduced to form the corresponding alcohol and thiol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products:

Oxidation: Disulfides, sulfonic acids.

Reduction: Tridecyl alcohol, mercaptoacetic acid.

Substitution: Various substituted mercaptoacetates.

Scientific Research Applications

Tridecyl mercaptoacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of polymers and other organic compounds. Its thiol group makes it a valuable reagent in thiol-ene click chemistry.

Biology: this compound is used in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Industry: this compound is used in the production of lubricants, surfactants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tridecyl mercaptoacetate involves its thiol group, which can form covalent bonds with various molecular targets. In biological systems, the thiol group can interact with cysteine residues in proteins, leading to the formation of disulfide bonds or the modification of protein function. This interaction can affect various cellular pathways and processes, making this compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Variations

Alkyl mercaptoacetates differ primarily in the length of their alkyl chains, which influence physical properties and reactivity:

Reactivity and Stability

- Hydrolysis Sensitivity : Thioesters like this compound are prone to hydrolysis, releasing mercaptoacetic acid, which can inhibit metalloenzymes . However, longer alkyl chains (e.g., tridecyl) confer greater hydrolytic stability compared to shorter analogs (e.g., methyl or ethyl) due to steric hindrance .

- Comparison with Thioethers : Thioethers (e.g., carbamylmethyl mercaptoacetate thioethers) exhibit superior aqueous stability, retaining >90% integrity after 4 days at pH 5–9, whereas thioesters degrade significantly under similar conditions .

Polymer Stabilization

This compound derivatives, such as tridecyl-4-hydroxy-3,5-di-tert-butylbenzyl mercaptoacetate, are used as antioxidants in rubber and polymers to prevent thermal degradation . Its long alkyl chain enhances compatibility with hydrophobic matrices, outperforming shorter-chain analogs in high-molecular-weight systems.

Flavor and Fragrance

Shorter-chain mercaptoacetates (e.g., heptyl, hexyl) are used in flavor formulations due to their volatile, fruity notes. For example, 3-mercaptohexyl acetate (CAS 136954-20-6) imparts tropical and floral aromas . In contrast, this compound’s low volatility limits its use in such applications.

Biomedical and Analytical Uses

Ethyl mercaptoacetate serves as a precursor for photoactivatable aggregation-induced emission (AIE) probes, enabling organelle-specific imaging .

Analytical and Toxicological Profiles

Detection Methods

- Gas Chromatography (GC) : Mercaptoacetates are analyzed as benzyl derivatives after reduction of disulfide bonds. Longer-chain derivatives (e.g., tridecyl) require higher-temperature GC conditions due to increased boiling points .

- Mass Spectrometry : Used to confirm structural identity, particularly for urinary metabolites like mercaptoacetate-cysteine disulfides .

Toxicity and Metabolism

- However, its slower hydrolysis rate compared to methyl/ethyl analogs may reduce acute toxicity .

- Excretion : Shorter-chain mercaptoacetates (e.g., ethyl) are excreted as cysteine disulfides in urine, while tridecyl’s metabolism remains understudied .

Biological Activity

Tridecyl mercaptoacetate (TMA) is a thioester compound with potential biological activities that have garnered interest in various fields, including pharmacology and agricultural science. This article aims to provide a comprehensive overview of the biological activity of TMA, drawing from diverse research findings, case studies, and data tables to elucidate its effects and mechanisms.

Chemical Structure and Properties

This compound has the chemical formula . It consists of a tridecyl chain (a 13-carbon alkyl group) attached to a mercaptoacetate moiety. This structure is significant as it influences the compound's solubility, reactivity, and interaction with biological systems.

1. Antimicrobial Activity

Several studies have indicated that TMA exhibits antimicrobial properties. Research has shown that thioester compounds can disrupt microbial membranes, leading to cell lysis. For instance, a study demonstrated that TMA effectively inhibited the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

TMA has been investigated for its anti-inflammatory properties. In vitro studies using human macrophage cell lines showed that TMA reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests a potential mechanism wherein TMA may modulate inflammatory pathways.

Case Study: Inhibition of Cytokine Production

A study involving U937 macrophages treated with TMA revealed a significant decrease in IL-6 levels compared to untreated controls, indicating its role in inflammation modulation.

3. Effects on Cell Proliferation

TMA has been assessed for its effects on cell proliferation in various cancer cell lines. Preliminary results indicate that TMA may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

The biological activity of TMA may be attributed to several mechanisms:

- Membrane Disruption: The long hydrophobic tridecyl chain facilitates insertion into lipid membranes, leading to disruption and increased permeability.

- Cytokine Modulation: By affecting signaling pathways involved in inflammation, TMA can downregulate cytokine production.

- Apoptotic Pathways: Activation of caspases may lead to programmed cell death in cancerous cells.

Safety and Toxicity

While TMA exhibits promising biological activities, safety assessments are crucial. Toxicological studies have shown that at high concentrations, TMA can induce cytotoxicity in non-target cells. Further research is needed to establish safe dosage levels for therapeutic applications.

Q & A

Q. What established methods ensure high-purity synthesis of tridecyl mercaptoacetate?

this compound can be synthesized via esterification of mercaptoacetic acid with tridecyl alcohol under acid catalysis. Critical steps include rigorous purification through repeated washing (e.g., with sodium bicarbonate and distilled water) and vacuum distillation to remove unreacted precursors. Purity validation via gas chromatography (GLC) or nuclear magnetic resonance (NMR) is essential, as demonstrated for structurally similar esters like 2-ethylhexyl mercaptoacetate .

Q. Which spectroscopic and thermal techniques are optimal for characterizing this compound?

Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., thiol (-SH) and ester (C=O) peaks), while thermogravimetric analysis (TGA) evaluates thermal stability and decomposition profiles. For polymers containing mercaptoacetate groups, FTIR and TGA have been used to quantify vinyl mercaptoacetate content, a methodology adaptable to tridecyl derivatives .

Q. How can researchers quantify this compound in anaerobic biological systems?

High-performance liquid chromatography (HPLC) with precolumn derivatization (e.g., using o-phthalaldehyde) enables sensitive detection in complex matrices like bacterial cultures. This method achieved 98% recovery and a 4.8% coefficient of variation for mercaptoacetate in colonic bacteria, suggesting applicability for this compound in microbial studies .

Advanced Research Questions

Q. What contradictory findings exist regarding this compound’s reactivity in thiol-Michael addition reactions?

While mercaptoacetates generally act as nucleophiles in thiol-Michael reactions, their reactivity varies with ester chain length and steric hindrance. For example, ethyl mercaptoacetate exhibits rapid kinetics under phototriggered base proliferation, but bulkier derivatives like this compound may require optimized catalysts or prolonged reaction times. Discrepancies in reaction rates highlight the need for tailored kinetic studies .

Q. How does this compound influence the thermal stability of polymer composites?

In polymer systems, mercaptoacetate derivatives act as stabilizers or crosslinkers. For instance, dibutyltin bis(mercaptoacetate) enhances thermal resistance in PVC by scavenging radicals. This compound’s long alkyl chain may similarly improve polymer stability, but its efficacy must be validated via TGA and differential scanning calorimetry (DSC) under controlled oxidative conditions .

Q. What experimental strategies mitigate oxidative degradation of this compound during storage?

Mercaptoacetates are prone to oxidation, forming disulfides. Storage under inert atmospheres (N₂/Ar) and addition of antioxidants (e.g., ascorbate) can suppress degradation. Anaerobic handling protocols, as used in bacterial culture studies, are critical for maintaining stability . Purity checks via NMR or HPLC before experimental use are recommended .

Q. How do structural modifications of this compound affect its role in anaerobic biochemical pathways?

In colonic bacteria, endogenous mercaptoacetate production supports anaerobiosis by reducing oxygen levels. This compound’s hydrophobicity may alter its solubility and microbial uptake, necessitating comparative studies with shorter-chain analogs. Batch culture experiments under H₂/CO₂ atmospheres, coupled with metabolic flux analysis, could elucidate these dynamics .

Methodological Considerations

- Data Contradictions : Discrepancies in reaction kinetics or stability data require cross-validation using multiple techniques (e.g., FTIR, HPLC, and NMR) .

- Experimental Design : For biological studies, include negative controls (e.g., mercaptoacetate-free cultures) and validate results with statistical methods like ANOVA .

- Ethical Compliance : For studies involving biological systems, adhere to ethical guidelines for anaerobic culture handling and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.